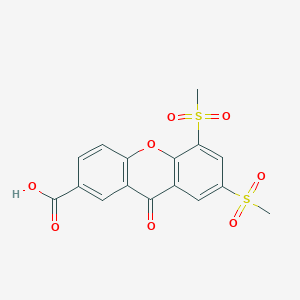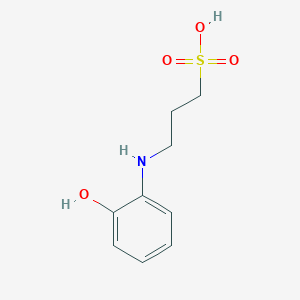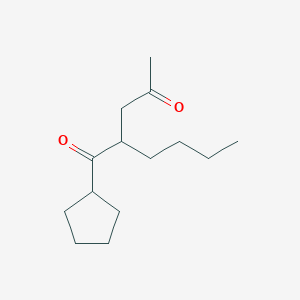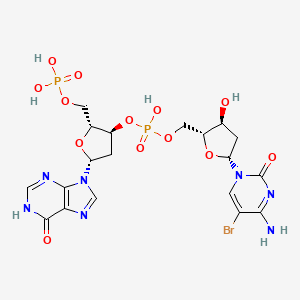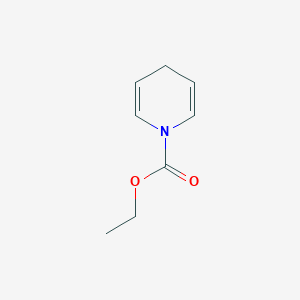
1(4H)-pyridinecarboxylic acid, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(4H)-Pyridinecarboxylic acid, ethyl ester, also known as ethyl nicotinate, is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from nicotinic acid (vitamin B3) and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1(4H)-Pyridinecarboxylic acid, ethyl ester can be synthesized through the esterification of nicotinic acid with ethanol. The reaction typically involves heating nicotinic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is as follows:
Nicotinic acid+EthanolH2SO4Ethyl nicotinate+Water
Industrial Production Methods: On an industrial scale, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
化学反应分析
Types of Reactions: 1(4H)-Pyridinecarboxylic acid, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to nicotinic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Nicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
1(4H)-Pyridinecarboxylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to nicotinic acid.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of vitamin B3 metabolism.
Industry: Used in the manufacture of fragrances, flavorings, and pharmaceuticals.
作用机制
The mechanism of action of 1(4H)-pyridinecarboxylic acid, ethyl ester involves its hydrolysis to nicotinic acid, which is a vital component of the coenzymes NAD and NADP. These coenzymes play crucial roles in redox reactions and energy metabolism in cells. The ester itself may also interact with various molecular targets, influencing biological pathways.
相似化合物的比较
Methyl nicotinate: Another ester of nicotinic acid, differing only in the alkyl group attached to the ester.
Ethyl acetate: A simple ester used as a solvent, with similar chemical properties but different applications.
Ethyl benzoate: An ester of benzoic acid, used in fragrances and flavorings.
Uniqueness: 1(4H)-Pyridinecarboxylic acid, ethyl ester is unique due to its derivation from nicotinic acid, which is essential for human health. Its role as a precursor to vitamin B3 and its applications in various fields make it a compound of significant interest.
属性
CAS 编号 |
40339-63-7 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
ethyl 4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4-7H,2-3H2,1H3 |
InChI 键 |
MGZYGKLZFQSIQQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C=CCC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




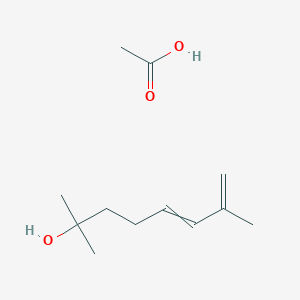
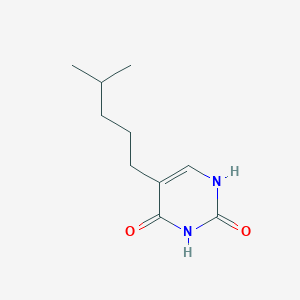

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

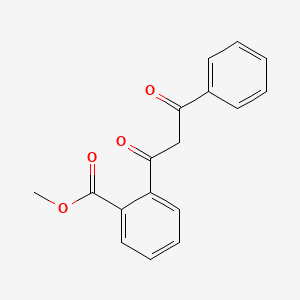
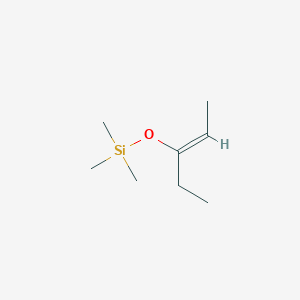
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
